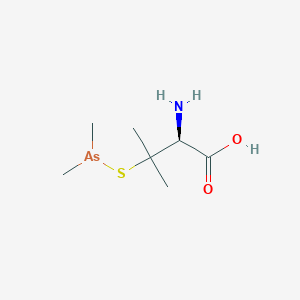

Dmapa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

85653-38-9 |

|---|---|

Molecular Formula |

C7H16AsNO2S |

Molecular Weight |

253.2 g/mol |

IUPAC Name |

(2S)-2-amino-3-dimethylarsanylsulfanyl-3-methylbutanoic acid |

InChI |

InChI=1S/C7H16AsNO2S/c1-7(2,12-8(3)4)5(9)6(10)11/h5H,9H2,1-4H3,(H,10,11)/t5-/m0/s1 |

InChI Key |

KFYRJJBUHYILSO-YFKPBYRVSA-N |

SMILES |

CC(C)(C(C(=O)O)N)S[As](C)C |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S[As](C)C |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S[As](C)C |

Synonyms |

dimethylarsinopenicillamine DMAPA |

Origin of Product |

United States |

Foundational & Exploratory

Dimethylaminopropylamine (DMAPA): A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminopropylamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial intermediate in a multitude of chemical syntheses. Its unique molecular structure, featuring both a primary and a tertiary amine group, imparts a distinct set of chemical properties that are leveraged in various industrial and commercial applications. This guide provides an in-depth overview of the chemical properties of this compound, presenting quantitative data, outlining experimental methodologies for property determination, and illustrating the logical relationships of its chemical characteristics.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic amine-like, fishy odor.[1] It is a moderately basic compound and is completely miscible with water and most common organic solvents such as alcohols, esters, and ketones.[2][3] However, it has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2][4]

Physical and Thermochemical Data

The key physical and thermochemical properties of Dimethylaminopropylamine are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Units |

| Molecular Formula | C5H14N2 | |

| Molar Mass | 102.181 | g·mol−1 |

| Appearance | Colorless liquid | |

| Odor | Fishy, ammoniacal | |

| Density | 812 | mg·mL−1 |

| Boiling Point | 132.1 - 135.1 | °C |

| Melting Point | < -60 | °C |

| Flash Point | 30.5 - 35 | °C |

| Vapor Pressure | 0.7–2.4 | kPa |

| Refractive Index (nD) | 1.435–1.436 | |

| Dynamic Viscosity | 1.6 | mPa·s @ 20 °C |

| pH | 12.2 - 12.7 | (100 g/L in H2O) |

| log P | -0.211 | |

| Heat Capacity (C) | 255.7 | J·K−1·mol−1 |

| Std Molar Entropy (S⦵298) | 323.0 | J·K−1·mol−1 |

| Std Enthalpy of Formation (ΔfH⦵298) | −76.9 | kJ·mol−1 |

| Std Enthalpy of Combustion (ΔcH⦵298) | -3.8955 to -3.8875 | MJ·mol−1 |

Acid-Base Properties

This compound is a diamine and as such, it can be protonated at two sites. The basicity of the two amine groups is distinct, which is reflected in their pKa values.

| Property | Value |

| pKa1 | 9.9 |

| pKa2 | 7.7 |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the presence of both a primary and a tertiary amine. This dual functionality allows it to participate in a wide range of chemical reactions.

Basicity and Salt Formation

As a strong base, this compound readily neutralizes acids in exothermic reactions to form salts and water.[2][5] This property is fundamental to its use in various applications where pH control is necessary.

Reactivity with Electrophiles

The primary amine group is a nucleophile and readily reacts with a variety of electrophiles. Key reactions include:

-

Amidation with Carboxylic Acids and Esters: this compound reacts with fatty acids or their esters at elevated temperatures (around 150-175 °C) to form an amide.[6] This reaction is a key step in the synthesis of cocamidopropyl betaine (B1666868), a widely used surfactant.[7][8] The primary amine is more reactive in this case than the tertiary amine.[7]

-

Ring-Opening of Epoxides: The primary amine can act as a nucleophile to open epoxide rings, forming β-amino alcohols.[9] This reaction is utilized in the formulation of epoxy resin curing agents, where this compound contributes to the cross-linking of the polymer network.[10][11]

-

Michael Addition: The primary amine can undergo Michael addition to α,β-unsaturated carbonyl compounds.

The tertiary amine group can also participate in reactions, most notably:

-

Quaternization: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts.[12] This is the second step in the synthesis of cocamidopropyl betaine, where the intermediate amide is reacted with sodium chloroacetate.[7][13]

-

Catalysis: The tertiary amine group can act as a catalyst in various reactions, such as polyurethane foam production.[2]

Incompatibilities

This compound is incompatible with strong oxidizing agents, acid chlorides, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and carbon dioxide.[2][5] It can also generate flammable gaseous hydrogen when combined with strong reducing agents, such as hydrides.[2][5]

Logical Relationship of this compound's Chemical Properties

The following diagram illustrates the relationship between the molecular structure of this compound, its resulting chemical properties, and its primary applications.

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the chemical and physical properties of substances like this compound are often standardized by organizations such as ASTM International. Below are outlines of the methodologies for key properties.

Determination of pKa

The pKa values of amines are commonly determined by potentiometric titration.[14][15]

-

Principle: A solution of the amine of known concentration is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Methodology:

-

A precise volume of a dilute aqueous solution of this compound (e.g., 0.05 M) is prepared.[15]

-

A standardized solution of HCl (e.g., 1 M) is added incrementally using a burette.[15]

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The two equivalence points, corresponding to the protonation of the two amine groups, are identified from the curve. The pKa values are determined from the pH at the half-equivalence points.[14]

-

Alternatively, NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of atoms near the amine groups.[14]

Determination of Boiling Point

The boiling range of petroleum products and other chemicals can be determined by gas chromatography, following methods such as ASTM D2887.[16][17]

-

Principle: This method simulates distillation by separating the components of a sample in a gas chromatograph in order of their boiling points.

-

Methodology:

-

The gas chromatograph is equipped with a nonpolar column and a flame ionization detector (FID).

-

The column temperature is programmed to increase at a reproducible linear rate.

-

A calibration curve is established by running a mixture of known n-alkanes with a range of boiling points that encompasses the expected boiling point of the sample. This correlates retention time with boiling point.

-

The this compound sample is injected into the chromatograph under the same conditions as the calibration mixture.

-

The retention time of the this compound peak is used to determine its boiling point from the calibration curve.

-

Determination of Flash Point

The flash point of a volatile liquid like this compound is typically determined using a closed-cup method, such as the Pensky-Martens method (ASTM D93) or the Tag Closed Cup method (ASTM D56).[1][2]

-

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[1][5]

-

Methodology (ASTM D93):

-

A specified volume of the this compound sample (typically 75 mL) is placed in the brass test cup of the Pensky-Martens apparatus.[1]

-

The sample is heated and stirred at a specified rate.

-

An ignition source is directed into the cup at regular temperature intervals, while the stirring is momentarily stopped.[2]

-

The temperature at which a distinct flash is observed is recorded as the flash point.[1]

-

The observed flash point is then corrected for barometric pressure.[1]

-

Experimental Workflow for Synthesis of Cocamidopropyl Betaine

The synthesis of cocamidopropyl betaine from this compound is a two-step process that exemplifies the reactivity of both amine groups.[7][8]

Conclusion

Dimethylaminopropylamine is a valuable chemical intermediate whose utility is derived from the distinct reactivity of its primary and tertiary amine functionalities. A thorough understanding of its chemical properties, including its basicity, nucleophilicity, and reactivity with various electrophiles, is essential for its effective and safe use in research and industrial applications. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile compound.

References

- 1. delltech.com [delltech.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. pentyllabs.com [pentyllabs.com]

- 4. intertekinform.com [intertekinform.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. KR102011128B1 - Preparation of cocoamidoalkylbetaine with good color quality, color stability and color durability and amphoteric surfactant containing the same - Google Patents [patents.google.com]

- 7. How is CAPB manufactured? l Elchemy [elchemy.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Dimethylaminopropylamine (this compound): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]

- 11. threebond.co.jp [threebond.co.jp]

- 12. scribd.com [scribd.com]

- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]

The Role of 4-Dimethylaminopyridine (DMAP) in Organic Synthesis: A Detailed Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst extensively utilized in organic synthesis, particularly for acylation and esterification reactions. Its remarkable catalytic activity, often surpassing that of pyridine (B92270) by several orders of magnitude, stems from its unique electronic and structural properties. This guide provides an in-depth exploration of the mechanism of action of DMAP, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles. Understanding the nuances of DMAP catalysis is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic routes in academic and industrial research, including drug development.

Core Mechanism of Action: Nucleophilic Catalysis

DMAP's catalytic prowess is rooted in its function as a superior nucleophilic catalyst. The dimethylamino group at the 4-position of the pyridine ring plays a crucial role in enhancing the nucleophilicity of the ring nitrogen. This electron-donating group increases the electron density on the pyridine nitrogen, making it a more potent nucleophile compared to pyridine itself.[1]

The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride (B1165640), involves the following key steps:

-

Formation of the Acylpyridinium Intermediate: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion.[1][2] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original acylating agent.[1] The positive charge on the pyridinium (B92312) ring is stabilized by resonance with the dimethylamino group.

-

Nucleophilic Attack by the Alcohol: The alcohol, the substrate to be acylated, then attacks the carbonyl carbon of the activated acylpyridinium ion.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the ester product and protonated DMAP. An auxiliary, non-nucleophilic base, such as triethylamine (B128534) (NEt3) or pyridine, is typically added to the reaction mixture to neutralize the acidic byproduct and regenerate the catalytically active DMAP.[1][3] This regeneration step is crucial for achieving high catalytic turnover.

The overall catalytic cycle is a highly efficient process that dramatically accelerates the rate of acylation reactions.[4]

Visualizing the Catalytic Cycle of DMAP in Acylation

Caption: Catalytic cycle of DMAP in the acylation of an alcohol.

The Steglich Esterification: A Key Application of DMAP

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of DMAP.[4][5][6][7] This reaction is particularly valuable for the esterification of sterically hindered alcohols and acid-sensitive substrates.[4][6]

The mechanism of the Steglich esterification proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

Role of DMAP: In the absence of DMAP, the O-acylisourea intermediate can undergo a slow, undesirable intramolecular rearrangement to form a stable N-acylurea byproduct, which does not react further with the alcohol, thus reducing the yield of the desired ester.[5][6] DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate to form the same N-acylpyridinium ion as in the acylation with anhydrides.[4][5]

-

Ester Formation: The alcohol then reacts with the highly reactive N-acylpyridinium intermediate to furnish the ester product and regenerate the DMAP catalyst. The byproduct of the coupling agent, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Visualizing the Steglich Esterification Pathway

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Quantitative Data on DMAP Catalysis

The catalytic efficiency of DMAP is evident from the significant rate enhancements observed in various acylation reactions.

| Catalyst | Relative Rate Constant (Acylation of m-chloroaniline with benzoyl chloride) |

| N,N-dimethylaniline | 0.1 |

| Triethylamine | 0.72 |

| 2,6-dimethylpyridine | 0.3 |

| Pyridine | 1.80 |

| 4-methylpyridine | 10.0 |

| DMAP | 10,600 |

Table 1: Comparison of catalytic activity of various tertiary organic bases.[8]

The use of DMAP can lead to dramatic improvements in reaction yields and shorter reaction times, especially for sterically demanding substrates.

| Alcohol Substrate | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |

| 1-Methylcyclohexanol (B147175) | Acetic Anhydride | DMAP/NEt₃ | RT, 17h | High | [9] |

| Mesitol | Acetic Anhydride | DMAP | CH₂Cl₂, exothermic, 2h | - | [9] |

| l-Menthol | Isobutyric Anhydride | DMAP | RT, 9h | 98 | [10] |

| (±)-Menthol | p-TsCl | DMAP/Pyridine | Reflux, 12h | 49 | [11] |

| 5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranose | p-TsCl | MI/Pyridine | RT, 4.5h | 87 | [11] |

| Monoethyl fumarate (B1241708) | tert-Butyl alcohol | DMAP/DCC | CH₂Cl₂, 0°C to RT, 3h | 89-91 | [12] |

Table 2: Selected examples of DMAP-catalyzed acylation and esterification reactions.

Detailed Experimental Protocols

Protocol for the Acetylation of a Tertiary Alcohol: 1-Methylcyclohexanol

This protocol is adapted from a literature procedure.[9]

Materials:

-

1-Methylcyclohexanol (11.4 g, 0.1 mol)

-

Acetic anhydride (20 mL, 0.21 mol)

-

4-Dimethylaminopyridine (DMAP) (0.5 g, 4.1 mmol)

-

Triethylamine (20 mL, 0.15 mol)

-

Water

-

Sodium carbonate

-

Dichloromethane (B109758) (for work-up)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a stirred solution of 1-methylcyclohexanol and triethylamine in a suitable flask, add DMAP.

-

Add acetic anhydride to the mixture.

-

Allow the reaction mixture to stand at room temperature for 17 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add water to the reaction mixture.

-

Neutralize the mixture by the portion-wise addition of sodium carbonate until the evolution of carbon dioxide ceases and the aqueous layer remains basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the product by distillation or column chromatography if necessary.

Protocol for the Steglich Esterification: Synthesis of tert-Butyl Ethyl Fumarate

This protocol is based on the procedure reported by Neises and Steglich.[12]

Materials:

-

Monoethyl fumarate (28.83 g, 0.20 mol)

-

Dry dichloromethane (200 mL)

-

tert-Butyl alcohol (44.47 g, 0.60 mol)

-

4-Dimethylaminopyridine (DMAP) (2.00 g, 0.016 mol)

-

Dicyclohexylcarbodiimide (DCC) (45.59 g, 0.22 mol)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

Procedure:

-

In a 500-mL one-necked flask equipped with a calcium chloride drying tube, dissolve monoethyl fumarate, tert-butyl alcohol, and DMAP in dry dichloromethane.

-

Cool the stirred solution to 0°C in an ice bath.

-

Add DCC to the cooled solution over 5 minutes.

-

Stir the reaction mixture for an additional 5 minutes at 0°C, then allow it to warm to room temperature and stir for a further 3 hours.

-

Remove the precipitated dicyclohexylurea (DCU) by filtration.

-

Wash the filtrate successively with 0.5 N hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation or recrystallization. The reported yield for this procedure is 89-91%.[12]

Conclusion

4-Dimethylaminopyridine is an exceptionally effective and versatile nucleophilic catalyst that has become an indispensable tool in modern organic synthesis. Its ability to dramatically accelerate acylation and esterification reactions, particularly in the context of the Steglich esterification, allows for the efficient synthesis of complex molecules under mild conditions. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for researchers and professionals in the field of drug development and chemical synthesis to harness its full potential in their synthetic endeavors. The provided quantitative data and detailed experimental protocols offer a practical resource for the application of DMAP in the laboratory.

References

- 1. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. datapdf.com [datapdf.com]

- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Role of 4-Dimethylaminopyridine (DMAP) as a Catalyst in Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminopyridine (DMAP) has emerged as a highly efficient and versatile nucleophilic catalyst in a wide array of organic transformations, notably in polymerization reactions. Its superior catalytic activity compared to its parent compound, pyridine (B92270), has established it as a catalyst of choice for the synthesis of well-defined polymers with controlled molecular weights and architectures. This technical guide provides a comprehensive overview of the role of DMAP in polymerization, with a focus on its catalytic mechanisms, applications in the synthesis of various polymers, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, where precisely engineered polymers are of paramount importance.

Catalytic Mechanisms of DMAP in Polymerization

DMAP primarily functions as a potent nucleophilic catalyst and, in certain instances, as a Brønsted base. The high nucleophilicity of the pyridine nitrogen is enhanced by the strong electron-donating effect of the dimethylamino group at the 4-position, making it significantly more reactive than pyridine.[1] This enhanced nucleophilicity is central to its catalytic efficacy in polymerization.

Nucleophilic Catalysis Mechanism

The most prevalent mechanism for DMAP catalysis in polymerization, particularly in ring-opening polymerization (ROP) of cyclic esters (e.g., lactides, caprolactones) and in esterification reactions, is the nucleophilic catalysis pathway. This mechanism can be dissected into the following key steps:

-

Activation of the Monomer/Acylating Agent: DMAP initiates the catalytic cycle by attacking the electrophilic carbonyl carbon of the monomer (e.g., a cyclic ester) or an acylating agent (e.g., an acid anhydride). This results in the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack than the original monomer or acylating agent.[1][2]

-

Nucleophilic Attack by the Initiator: An initiator, typically an alcohol or an amine, then attacks the activated N-acylpyridinium intermediate.

-

Ring-Opening and Propagation: In the case of ROP, this nucleophilic attack leads to the opening of the cyclic monomer and the formation of a new ester bond, elongating the polymer chain. The DMAP molecule is subsequently released.

-

Catalyst Regeneration: The regenerated DMAP is then free to activate another monomer molecule, thus continuing the catalytic cycle. In reactions where an acidic byproduct is formed, a stoichiometric non-nucleophilic base (e.g., triethylamine) is often added to neutralize the acid and regenerate the catalytically active form of DMAP.[2]

Caption: Nucleophilic catalysis pathway of DMAP in ROP.

Base Catalysis Mechanism

In specific scenarios, particularly with acidic protons available in the reaction system, DMAP can also function as a Brønsted base.

-

Activation of the Initiator: DMAP deprotonates the initiator (e.g., an alcohol), increasing its nucleophilicity.

-

Nucleophilic Attack: The more nucleophilic alkoxide initiator then directly attacks the monomer, leading to ring-opening and chain propagation.

This mechanism is generally less common for DMAP in polymerization compared to the nucleophilic pathway but can be relevant depending on the specific reactants and conditions.[2]

Caption: Base catalysis pathway of DMAP in polymerization.

Applications of DMAP in Polymer Synthesis

DMAP's catalytic prowess is harnessed in the synthesis of a variety of polymers, most notably polyesters through ring-opening polymerization and polycondensation.

Ring-Opening Polymerization (ROP)

DMAP is an exceptionally effective catalyst for the ROP of cyclic esters such as lactide (LA), ε-caprolactone (CL), and other lactones. This method allows for the synthesis of biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have extensive applications in the biomedical field, including in drug delivery systems, surgical sutures, and tissue engineering scaffolds. The use of DMAP enables controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Polycondensation

DMAP is also utilized as a catalyst in polycondensation reactions, for example, in the direct condensation of dicarboxylic acids and diols to form polyesters. It is often used in conjunction with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[3] In these systems, DMAP acts as an acyl transfer agent, accelerating the esterification process under mild conditions.

Quantitative Data on DMAP-Catalyzed Polymerization

The following tables summarize quantitative data from representative studies on DMAP-catalyzed polymerization, highlighting the catalyst's efficiency under various conditions.

Table 1: DMAP-Catalyzed Ring-Opening Polymerization of rac-Lactide Initiated by β-Cyclodextrin

| Entry | [LA]₀/[OH]₀ | [OH]₀/[DMAP]₀ | Time (h) | Temp (°C) | Conv. (%) | Mₙ (NMR) ( g/mol ) | Mₙ (SEC) ( g/mol ) | Đ |

| 1 | 10 | 1 | 24 | 110 | >99 | 1500 | 1600 | 1.07 |

| 2 | 20 | 1 | 24 | 110 | >99 | 2900 | 3000 | 1.06 |

| 3 | 30 | 1 | 24 | 110 | >99 | 4300 | 4500 | 1.05 |

| 4 | 50 | 1 | 48 | 110 | >99 | 7200 | 7500 | 1.08 |

| 5 | 100 | 1 | 72 | 110 | 95 | 13700 | 14000 | 1.15 |

Data sourced from Lamontagne, D. et al. (2022).[4]

Table 2: DMAP-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

| Entry | [CL]₀/[Initiator]₀ | [Initiator]₀/[DMAP]₀ | Initiator | Time (h) | Temp (°C) | Conv. (%) | Mₙ (theor) ( g/mol ) | Mₙ (NMR) ( g/mol ) | Đ |

| 1 | 50 | 10 | Benzyl (B1604629) Alcohol | 24 | 25 | 98 | 5700 | 5600 | 1.12 |

| 2 | 100 | 10 | Benzyl Alcohol | 48 | 25 | 95 | 11400 | 11000 | 1.18 |

| 3 | 50 | 5 | 1-Pyrenemethanol | 24 | 60 | >99 | 5700 | 5800 | 1.15 |

| 4 | 100 | 5 | 1-Pyrenemethanol | 48 | 60 | 97 | 11400 | 11200 | 1.21 |

Note: Data in this table is representative and compiled from typical results found in the literature for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key DMAP-catalyzed polymerization reactions.

Protocol 1: Ring-Opening Polymerization of rac-Lactide

This protocol describes a typical procedure for the DMAP-catalyzed ROP of rac-lactide using an alcohol initiator.

Materials:

-

rac-Lactide (recrystallized from dry toluene)

-

4-Dimethylaminopyridine (DMAP) (sublimed or recrystallized)

-

Initiator (e.g., Benzyl alcohol, dried over molecular sieves)

-

Dry solvent (e.g., Dichloromethane (DCM) or Toluene, distilled from CaH₂)

-

Methanol (B129727) (for precipitation)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Glassware Preparation: All glassware is flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

-

Reactant Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with rac-lactide (e.g., 1.0 g, 6.94 mmol) and a magnetic stir bar.

-

Solvent Addition: Dry solvent (e.g., 10 mL of DCM) is added to the flask to dissolve the lactide.

-

Initiator and Catalyst Addition: A stock solution of the initiator (e.g., benzyl alcohol in dry DCM) and a stock solution of DMAP in dry DCM are prepared. The desired amounts of the initiator and DMAP solutions are added sequentially to the lactide solution via syringe. The amounts are calculated based on the desired monomer-to-initiator and initiator-to-catalyst ratios (e.g., [LA]₀/[BnOH]₀ = 50, [BnOH]₀/[DMAP]₀ = 1).

-

Polymerization: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 35 °C). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

Termination and Precipitation: Once the desired conversion is reached, the polymerization is quenched by adding a few drops of benzoic acid solution in DCM. The polymer is then precipitated by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

-

Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization: The resulting polylactide is characterized by ¹H NMR for end-group analysis and calculation of Mₙ, and by size-exclusion chromatography (SEC) to determine Mₙ and dispersity (Đ).

Caption: Experimental workflow for DMAP-catalyzed ROP.

Protocol 2: Polycondensation of a Dicarboxylic Acid and a Diol

This protocol outlines a general procedure for the synthesis of a polyester (B1180765) via DMAP-catalyzed polycondensation using EDC as a coupling agent.

Materials:

-

Dicarboxylic acid (e.g., Adipic acid)

-

Diol (e.g., 1,6-Hexanediol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dry, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Aqueous HCl solution (e.g., 1 M)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvent for precipitation (e.g., Methanol or Diethyl ether)

-

Nitrogen or Argon gas supply

-

Standard reaction glassware

Procedure:

-

Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, the dicarboxylic acid (1 equivalent), the diol (1 equivalent), and DMAP (0.1-0.2 equivalents) are dissolved in the dry solvent.

-

Cooling: The solution is cooled to 0 °C in an ice bath with stirring.

-

EDC Addition: EDC (1.1-1.5 equivalents) is added portion-wise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots.

-

Work-up: The reaction mixture is diluted with the solvent (e.g., DCM) and washed successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude polymer.

-

Purification: The crude polymer is purified by precipitation from a concentrated solution in a good solvent (e.g., DCM) into a large excess of a poor solvent (e.g., cold methanol). The purified polymer is collected by filtration and dried under vacuum.

-

Characterization: The final polyester is characterized by NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and SEC to determine its structure, molecular weight, and dispersity.

Conclusion

4-Dimethylaminopyridine is a powerful and versatile organocatalyst that plays a crucial role in modern polymer synthesis. Its high nucleophilicity enables the efficient and controlled polymerization of various monomers, particularly through the ring-opening polymerization of cyclic esters and in polycondensation reactions. The ability to produce well-defined polymers under mild reaction conditions makes DMAP an invaluable tool for researchers and professionals in fields ranging from materials science to drug development. A thorough understanding of its catalytic mechanisms and the availability of detailed experimental protocols, as provided in this guide, are essential for harnessing the full potential of DMAP in the creation of advanced polymeric materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of DMAPA's Amine Groups

Introduction

3-(Dimethylamino)-1-propylamine, commonly known as this compound, is a versatile diamine that serves as a critical building block in a multitude of chemical syntheses.[1][2][3] Its molecular structure is distinguished by the presence of two distinct amine functionalities: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).[1] This unique arrangement imparts a differential reactivity that is fundamental to its wide-ranging applications, from the synthesis of surfactants in personal care products to its role as a curing agent for epoxy resins and a versatile intermediate in organic synthesis.[1][2][4][5]

Understanding the nuanced reactivity of each amine group—the highly nucleophilic primary amine and the sterically hindered, basic tertiary amine—is paramount for chemists and researchers. This knowledge allows for precise control over reaction pathways, enabling the selective synthesis of desired products and the development of novel materials and molecules. This guide provides a comprehensive exploration of the factors governing the reactivity of this compound's amine groups, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Physicochemical and Reactivity Profile

The distinct electronic and steric environments of the primary and tertiary amine groups in this compound lead to significant differences in their basicity and nucleophilicity. The primary amine, with its accessible lone pair of electrons and two protons, readily participates in nucleophilic attacks and bond formation. Conversely, the tertiary amine's lone pair is more sterically hindered by the two methyl groups, making it a poorer nucleophile but an effective base and catalyst.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109-55-7[1][4] |

| Molecular Formula | C₅H₁₄N₂[3][4] |

| Molecular Weight | 102.18 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 133 °C[1][4] |

| Density | 0.812 g/mL at 25 °C[1][4] |

| pKa (predicted) | 10.13 ± 0.10[4] |

| Solubility | Soluble in water and organic solvents[1] |

Differential Reactivity in Key Organic Reactions

The primary amine of this compound is the principal site of reaction in most synthetic transformations, particularly in nucleophilic substitution and addition reactions. The tertiary amine typically remains unreacted unless subjected to specific quaternizing agents.

Acylation Reactions

Acylation is a cornerstone of this compound chemistry, especially in the industrial synthesis of surfactants. When this compound is reacted with an acylating agent, such as a fatty acid or an acid chloride, the primary amine selectively undergoes acylation to form a stable amide bond. The tertiary amine does not react under these conditions, a selectivity that is crucial for producing intermediates like amidoamines.

Caption: Selective acylation of this compound's primary amine.

This amidoamine intermediate is the precursor to cocamidopropyl betaine (B1666868) (CAPB), a widely used amphoteric surfactant in shampoos and soaps.[1][5] The subsequent reaction involves the quaternization of the tertiary amine.

Alkylation and Quaternization

Alkylation of this compound can be directed depending on the reaction conditions. The primary amine can be alkylated, but a more common and synthetically useful reaction is the quaternization of the tertiary amine. After the primary amine has been converted to an amide, the resulting amidoamine can be treated with an alkylating agent (e.g., benzyl (B1604629) chloride or sodium chloroacetate) to form a quaternary ammonium (B1175870) salt.[5] This process is key to creating cationic and amphoteric surfactants.

Caption: Quaternization of the tertiary amine in an amidoamine.

Reactions with Epoxides

In polymer chemistry, this compound functions as an effective epoxy resin curing agent.[1][2] The two active hydrogens on the primary amine readily react with the oxirane ring of the epoxy resin in a nucleophilic ring-opening reaction. This process forms a highly cross-linked, durable polymer network. The tertiary amine group often acts as a catalyst, accelerating the curing process.

Michael Addition

The synthesis of this compound itself provides a classic example of the reactivity of its precursor amines. It is commercially produced through a Michael addition of dimethylamine (B145610) to acrylonitrile, followed by the hydrogenation of the resulting nitrile.[3][6] In other contexts, the primary amine of this compound can act as the nucleophile in Michael additions to various α,β-unsaturated systems, enabling the synthesis of more complex molecules.

Table 2: Summary of this compound's Amine Group Reactivity

| Reaction Type | Primary Reactant Group | Tertiary Amine Role | Typical Product |

| Acylation | Primary Amine (-NH₂) | Non-reactive | Amide (Amidoamine) |

| Quaternization | Tertiary Amine (-N(CH₃)₂) | Nucleophile | Quaternary Ammonium Salt |

| Epoxy Curing | Primary Amine (-NH₂) | Catalyst | Cross-linked Polymer |

| Michael Addition | Primary Amine (-NH₂) | Non-reactive | β-Amino Compound |

Experimental Protocols

To analyze and quantify the reactivity of this compound's amine groups, several standard experimental procedures can be employed.

Protocol 1: Determination of Amine Value by Titration

This method is used to determine the amount of primary and tertiary amine content.

-

Objective: To quantify the concentration of basic amine groups in a this compound sample.

-

Apparatus: Burette, beaker, magnetic stirrer, pH meter.

-

Reagents: this compound sample, isopropanol (B130326) (solvent), standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).

-

Procedure: a. Accurately weigh a sample of this compound and dissolve it in isopropanol. b. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode. c. Titrate the solution with the standardized HCl solution, recording the volume of titrant added and the corresponding pH. d. Identify the two equivalence points on the titration curve, which correspond to the neutralization of the tertiary and primary amine groups, respectively. e. Calculate the amine concentration based on the volume of HCl consumed at each equivalence point.

Protocol 2: Monitoring Acylation via ¹H NMR Spectroscopy

This protocol allows for the qualitative and quantitative monitoring of the selective acylation of the primary amine.

-

Objective: To confirm the selective reaction at the primary amine and determine the reaction conversion.

-

Apparatus: NMR spectrometer, NMR tubes.

-

Reagents: this compound, acylating agent (e.g., acetic anhydride), deuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS).

-

Procedure: a. Acquire a ¹H NMR spectrum of the starting this compound to identify the characteristic signals, particularly the protons on the carbon adjacent to the primary amine (α-CH₂) and the N-H protons. b. Set up the acylation reaction in an NMR tube or take aliquots at different time points. c. Acquire ¹H NMR spectra as the reaction progresses. d. Monitor the disappearance of the signal for the α-CH₂ protons of the reactant and the appearance of a new, downfield-shifted signal corresponding to the α-CH₂ protons of the amide product. e. The integration of these signals relative to an internal standard can be used to calculate the reaction conversion over time.

Caption: General workflow for studying this compound reactivity.

Conclusion

The dual-amine structure of 3-(dimethylamino)-1-propylamine provides it with a rich and selective reactivity profile that is essential to its industrial utility. The primary amine's high nucleophilicity drives key reactions like acylation and epoxy curing, while the tertiary amine's basicity allows for catalysis and subsequent quaternization to create molecules with diverse properties. A thorough understanding of these principles, supported by robust analytical and experimental methodologies, is crucial for professionals in chemical research and drug development to effectively harness the synthetic potential of this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Dimethylaminopropylamine (this compound): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]

- 3. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 4. 3-Dimethylaminopropylamine | 109-55-7 [chemicalbook.com]

- 5. neochemical.ru [neochemical.ru]

- 6. US7723547B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

The Versatility of DMAPA in Pharmaceutical Research: A Technical Guide

An In-depth Exploration of 3-(Dimethylamino)-1-propylamine (DMAPA) as a Core Building Block in Drug Synthesis, a Versatile Catalyst, and a Functional Component in Advanced Drug Delivery Systems.

Introduction

3-(Dimethylamino)-1-propylamine, commonly known as this compound, is a versatile diamine that has found extensive application across various chemical industries, including a significant role in pharmaceutical research and development.[1][2] Its unique bifunctional nature, possessing both a primary and a tertiary amine, allows it to serve as a valuable intermediate and reagent in the synthesis of a wide array of biologically active molecules.[3] This technical guide provides a comprehensive overview of the applications of this compound in pharmaceutical research, detailing its use in the synthesis of active pharmaceutical ingredients (APIs), its function as a catalyst, and its incorporation into sophisticated drug delivery platforms.

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical properties is fundamental to its application in pharmaceutical synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference(s) |

| Full Name | 3-(Dimethylamino)-1-propylamine | [4] |

| Synonyms | N,N-Dimethyl-1,3-propanediamine | [4] |

| CAS Number | 109-55-7 | [3] |

| Molecular Formula | C₅H₁₄N₂ | [4] |

| Molar Mass | 102.18 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 133-135 °C | [5] |

| Density | 0.812 g/mL at 25 °C | [4] |

| Solubility | Miscible with water and most organic solvents | [3] |

This compound as a Reagent and Intermediate in Pharmaceutical Synthesis

The presence of two amine groups with different reactivities makes this compound a highly valuable building block in organic synthesis. The primary amine is a potent nucleophile, readily participating in reactions such as amidation and alkylation, while the tertiary amine can act as a base or be further functionalized.

Synthesis of Surfactants for Pharmaceutical Formulations

This compound is a key precursor in the synthesis of amphoteric surfactants, most notably cocamidopropyl betaine (B1666868) (CAPB), which is utilized in various pharmaceutical and personal care formulations for its mild cleansing and foaming properties.[6]

Experimental Protocol: Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB from coconut fatty acids and this compound is a two-step process:

-

Amidation: Coconut fatty acids are reacted with this compound to form the intermediate, cocamidopropyl dimethylamine (B145610) (amidoamine).

-

Reaction Conditions: The fatty acids and this compound are heated together, typically at elevated temperatures (around 160-180°C), to drive the amidation reaction via dehydration. The progress of the reaction is monitored by measuring the acid value of the mixture.

-

-

Betainization: The amidoamine intermediate is then reacted with sodium monochloroacetate in an aqueous solution.

-

Reaction Conditions: This quaternization reaction is typically carried out at 80-100°C under slightly alkaline conditions (pH 8-9), which are maintained by the addition of a base like sodium hydroxide. The reaction is monitored by measuring the chloride content.

-

Logical Relationship: Synthesis of Cocamidopropyl Betaine

Caption: Synthesis pathway of Cocamidopropyl Betaine from this compound.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of several APIs, including antihistamines and local anesthetics.

Case Study: Synthesis of Chlorpheniramine (B86927)

Chlorpheniramine is a first-generation antihistamine used to treat allergic reactions.[7] Its synthesis involves the alkylation of an intermediate with a dimethylaminopropyl group, for which this compound is a key precursor. One synthetic route involves the reaction of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232) with a 3-(dimethylamino)propyl halide.[8][9]

Experimental Workflow: Synthesis of Chlorpheniramine

A plausible synthetic workflow for chlorpheniramine is as follows:

-

Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile: This intermediate can be prepared by reacting p-chlorobenzonitrile and 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.[9][10]

-

Alkylation with a this compound derivative: The acetonitrile (B52724) intermediate is then alkylated using a reactive form of this compound, such as 3-chloro-N,N-dimethylpropan-1-amine (which can be synthesized from this compound), in the presence of a base.[8]

-

Hydrolysis and Decarboxylation: The resulting nitrile is then hydrolyzed and decarboxylated to yield chlorpheniramine.

Experimental Workflow: Synthesis of Chlorpheniramine

Caption: A potential synthetic workflow for the antihistamine Chlorpheniramine.

This compound as a Catalyst in Pharmaceutical Synthesis

Beyond its role as a structural component, this compound and its derivatives can also function as effective catalysts in various organic transformations. Its basic nature allows it to act as a base catalyst, while the nucleophilicity of its primary amine can be harnessed in certain catalytic cycles. For instance, this compound can be used as a catalyst in Knoevenagel condensations, a key carbon-carbon bond-forming reaction in the synthesis of various pharmaceutical intermediates.[11]

This compound in Advanced Drug Delivery Systems

The unique properties of this compound make it an attractive component for the design of sophisticated drug delivery systems, particularly in the realm of gene therapy and targeted drug delivery.

Bioreducible Polymers for Gene Delivery

The primary amine group of this compound can be used to introduce cationic charges into polymers, enabling them to electrostatically interact with and condense nucleic acids (like DNA and siRNA) into nanoparticles. These polyplexes protect the genetic material from degradation and facilitate its entry into cells. Furthermore, this compound can be incorporated into bioreducible polymers, which contain disulfide bonds. These bonds are stable in the extracellular environment but are cleaved in the reducing environment inside cells, leading to the disassembly of the nanoparticles and the release of the genetic payload.[5][12]

Experimental Protocol: Synthesis of a this compound-containing Bioreducible Polymer

A general procedure for synthesizing a bioreducible poly(ester amine) could involve the following steps:

-

Monomer Synthesis: A diacrylate monomer containing a disulfide bond is synthesized.

-

Michael Addition Polymerization: The disulfide-containing diacrylate monomer is reacted with this compound via a Michael addition reaction.

-

Reaction Conditions: The polymerization is typically carried out in an organic solvent like DMSO or a mixture of solvents at room temperature or with gentle heating. The molar ratio of the diacrylate to the diamine is carefully controlled to achieve the desired molecular weight and polymer architecture.

-

-

Purification: The resulting polymer is purified by precipitation in a non-solvent, followed by dialysis to remove unreacted monomers and low molecular weight oligomers.

| Parameter | Description | Typical Values |

| Polymer/DNA ratio (N/P ratio) | The ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA. | 5:1 to 20:1 |

| Nanoparticle Size | The hydrodynamic diameter of the polymer-DNA complexes. | 100 - 300 nm |

| Zeta Potential | The surface charge of the nanoparticles. | +20 to +40 mV |

| Transfection Efficiency | The percentage of cells expressing the delivered gene. | Varies depending on cell type and polymer structure. |

Signaling Pathway: Histamine (B1213489) H1 Receptor Signaling

Chlorpheniramine, an antihistamine synthesized using a this compound-derived intermediate, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.[7] Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[1] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the various physiological responses associated with an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[13] Chlorpheniramine blocks these effects by stabilizing the inactive conformation of the H1 receptor.[14]

Caption: The signaling pathway of the Histamine H1 receptor and the inhibitory action of Chlorpheniramine.

Conclusion

3-(Dimethylamino)-1-propylamine (this compound) is a demonstrably valuable and versatile molecule in the landscape of pharmaceutical research. Its utility spans from being a fundamental building block in the synthesis of APIs and excipients to a functional component in the design of next-generation drug delivery systems. The unique reactivity of its dual amine groups provides chemists with a powerful tool for molecular construction and functionalization. As pharmaceutical research continues to advance towards more complex and targeted therapies, the strategic application of versatile intermediates like this compound will undoubtedly remain a cornerstone of innovation in drug discovery and development. Further exploration into novel this compound derivatives and their incorporation into multifunctional therapeutic platforms holds significant promise for the future of medicine.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 5. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 9. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]

- 10. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 13. news-medical.net [news-medical.net]

- 14. droracle.ai [droracle.ai]

The Biological Activity of DMAP Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

4-Dimethylaminopyridine (B28879) (DMAP) is a versatile molecule widely recognized for its catalytic activity in organic synthesis. Beyond its role as a catalyst, a growing body of research highlights the significant and diverse biological activities of its derivatives. These compounds have emerged as promising scaffolds in drug discovery, exhibiting a range of effects including anticancer, kinase inhibition, and modulation of multidrug resistance. This technical guide provides an in-depth overview of the biological activities of various DMAP and related pyridine (B92270) derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this field.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected DMAP and other pyridine derivatives against various biological targets and cancer cell lines.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Sol-DMAP | Glycyrrhetinic Acid Derivative | RLS40 (Murine Lymphosarcoma) | IC50 | 35.2 µM | [1] |

| HEK293 (Human Embryonic Kidney) | IC50 | 11.7 - 18.4 µM | [1] | ||

| MDCK (Madin-Darby Canine Kidney) | IC50 | 11.7 - 18.4 µM | [1] | ||

| J774 (Murine Macrophage) | IC50 | 11.7 - 18.4 µM | [1] | ||

| Compound 9 | 4-Dimethylaminopyridinium Methanide | HOP-92 (Lung Cancer) | logGI50 | < -8.00 | [2] |

| UACC-257 (Melanoma) | logGI50 | < -8.00 | [2] | ||

| Compound 7l | N-(pyridin-3-yl)pyrimidin-4-amine | MV4-11 (Leukemia) | IC50 | 0.83 µM | [3] |

| HT-29 (Colon Cancer) | IC50 | 2.12 µM | [3] | ||

| MCF-7 (Breast Cancer) | IC50 | 3.12 µM | [3] | ||

| HeLa (Cervical Cancer) | IC50 | 8.61 µM | [3] | ||

| Compound 7a | 1,4-Dihydropyridine | MOLT-4 (Leukemia) | IC50 | 17.4 ± 2.0 µM | [4] |

| LS180 (Colon Cancer) | IC50 | 29.7 ± 4.7 µM | [4] | ||

| Compound 7d | 1,4-Dihydropyridine | MCF-7 (Breast Cancer) | IC50 | 28.5 ± 3.5 µM | [4] |

| 3,5-DMAP | Dimethylaminophenol | A549 (Lung Cancer) | Cell Viability | 47% at 50 µM | [5] |

| HLF (Normal Lung Fibroblast) | Cell Viability | 64% at 50 µM | [5] | ||

| DMC Derivative 2b | Tertiary Amine of Chalcone | Various Cancer Cells | IC50 | < 5 µM | [6] |

Table 2: Kinase Inhibitory Activity of Pyridine and Purine Derivatives

| Compound ID | Derivative Class | Target Kinase | Activity Metric | Value | Reference |

| 6-DMAP | Purine | Protein Kinases (general) | - | - | [7] |

| Compound 7l | N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | IC50 | 64.42 nM | [3] |

| Flavopiridol | Flavonoid (contains pyridine) | CDK1 | IC50 | 30 nM | [8] |

| CDK2 | IC50 | 100 nM | [8] | ||

| CDK4 | IC50 | 20 nM | [8] | ||

| CDK9 | IC50 | 10 nM | [8] | ||

| (R)-roscovitine | Purine | CDK2 | IC50 | 0.1 µM | [8] |

| AT7519 | Pyrazole (contains pyridine) | CDK2 | IC50 | 44 nM | [8] |

| CDK9 | IC50 | < 10 nM | [8] | ||

| Pexidartinib | Pyridine | CSF1R | IC50 | 13 nM | [9] |

| Capmatinib | Imidazopyridazine | c-Met | IC50 | 0.13 nM | [9] |

Table 3: Modulation of P-glycoprotein by DMAP and Dihydropyridine (B1217469) Derivatives

| Compound ID | Derivative Class | Effect | Assay System | Observations | Reference |

| Sol-DMAP | Glycyrrhetinic Acid Derivative | P-gp Inhibitor | RLS40 Lymphosarcoma cells | Increased intratumoral doxorubicin (B1662922) concentration by 4.7-fold | [1] |

| Unnamed | 1,4-Dihydropyridines | P-gp Modulators | Multidrug resistant cancer cell lines | Overcame resistance to doxorubicin and vincristine | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DMAP derivatives' biological activities.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMAP derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

b) Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

-

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Solubilize the bound dye with a 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

-

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of DMAP derivatives against specific protein kinases.

-

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by a kinase. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence.

-

Procedure (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds (DMAP derivatives) in a suitable kinase buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

ADP to ATP Conversion and Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

-

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates the ability of DMAP derivatives to inhibit the P-gp efflux pump.

-

Principle: The assay measures the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) in cells that overexpress P-gp. Inhibition of P-gp by a test compound will lead to increased intracellular fluorescence.

-

Procedure (Calcein-AM Efflux Assay):

-

Cell Seeding: Plate P-gp-overexpressing cells (e.g., KB-8-5 or RLS40) in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the DMAP derivative or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Substrate Loading: Add the fluorescent P-gp substrate Calcein-AM to the wells. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases to the fluorescent calcein.

-

Efflux and Measurement: Incubate for a defined period to allow for substrate efflux. Measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the EC50 value (the concentration of the compound that causes 50% of the maximum P-gp inhibition).

-

Tubulin Polymerization Assay

This assay determines if DMAP derivatives interfere with the polymerization of tubulin into microtubules.

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

-

Procedure:

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., PIPES buffer) on ice. Prepare a GTP stock solution.

-

Reaction Mixture: In a cold microplate, add the test compound (DMAP derivative) at various concentrations.

-

Initiation of Polymerization: Initiate the reaction by adding the tubulin and GTP solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

-

Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization. Calculate parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.

-

NRF2 Activation Assay

This protocol assesses the ability of DMAP derivatives to activate the NRF2 antioxidant response pathway.

-

Principle: Activation of NRF2 leads to its translocation to the nucleus and the subsequent transcription of antioxidant response element (ARE)-driven genes. This can be measured using a reporter gene assay.

-

Procedure (ARE-Luciferase Reporter Assay):

-

Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the DMAP derivative or a known NRF2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates NRF2 activation.

-

Signaling Pathways and Mechanisms of Action

The biological effects of DMAP derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

Caption: Inhibition of the p70S6k signaling pathway by a DMAP derivative.

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by a DMAP derivative.

Conclusion

Derivatives of 4-dimethylaminopyridine represent a rich and underexplored area for the discovery of novel therapeutic agents. The data and protocols presented in this guide demonstrate their potential to modulate key biological processes implicated in cancer and other diseases. The diverse biological activities, including kinase inhibition, anticancer effects, and modulation of multidrug resistance, underscore the versatility of the DMAP scaffold. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of DMAP derivatives is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to aid researchers in the design and evaluation of new DMAP-based drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, structural characterization and in vitro antitumor activity of 4-dimethylaminopyridinium (6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)methanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-cancer effects of 3,5-dimethylaminophenol in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DMAPA as a Versatile Precursor in Surfactant Synthesis: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 3-(Dimethylamino)-1-propylamine (DMAPA)-Derived Surfactants.

Introduction

3-(Dimethylamino)-1-propylamine (this compound) is a key chemical intermediate, serving as a foundational building block for a diverse range of amphoteric and cationic surfactants. Its unique bifunctional nature, possessing both a primary and a tertiary amine group, allows for a two-step synthesis process that yields surfactants with desirable properties such as mildness, excellent foaming characteristics, and viscosity-building capabilities. These attributes have led to their widespread use in personal care products, and their biocompatibility is paving the way for applications in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and relevant experimental protocols for this compound-derived surfactants, tailored for researchers and professionals in the fields of chemistry and drug development.

Synthesis of this compound-Derived Surfactants

The synthesis of the most common this compound-derived surfactants—amidoamines, betaines, and amine oxides—follows a series of well-established reaction pathways.

Amidoamine Synthesis

The initial step in the synthesis of many this compound-based surfactants is the formation of a fatty amidoamine. This is achieved through an amidation reaction between a fatty acid or its ester (e.g., triglycerides) and this compound. The primary amine of this compound selectively reacts with the carboxyl group of the fatty acid to form a stable amide linkage, leaving the tertiary amine available for subsequent reactions.

Reaction Scheme:

Fatty Acid + this compound → Fatty Amidoamine + Water

A variety of fatty acids can be used, with the chain length and degree of saturation influencing the final properties of the surfactant. Common examples include lauric acid (C12), myristic acid (C14), palmitic acid (C16), and stearic acid (C18).

Betaine (B1666868) Synthesis (Quaternization)

The most prominent class of this compound-derived surfactants are the alkylamidopropyl betaines, with cocamidopropyl betaine (CAPB) being a primary example. These are synthesized through a quaternization reaction of the fatty amidoamine intermediate. The tertiary amine of the amidoamine is reacted with sodium monochloroacetate (SMCA) in an aqueous solution, typically in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. This reaction creates a permanent positive charge on the nitrogen atom and a negative charge on the carboxylate group, resulting in a zwitterionic surfactant.[1][2]

Reaction Scheme:

Fatty Amidoamine + Sodium Monochloroacetate → Alkylamidopropyl Betaine + Sodium Chloride

Amine Oxide Synthesis

Amine oxide surfactants can also be synthesized from the fatty amidoamine intermediate. This is achieved through the oxidation of the tertiary amine group using an oxidizing agent, most commonly hydrogen peroxide. The reaction is typically carried out in an aqueous solution. The resulting amine oxide is a non-ionic surfactant at neutral and alkaline pH, but it can become cationic in acidic conditions.[3][4]

Reaction Scheme:

Fatty Amidoamine + Hydrogen Peroxide → Fatty Amidopropylamine Oxide

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and purification of this compound-derived surfactants. The following sections provide generalized procedures for the key synthetic steps.

Protocol 1: Synthesis of Stearamidopropyl Dimethylamine (Amidoamine)

This protocol describes the synthesis of an amidoamine from stearic acid and this compound.[5]

Materials:

-

Stearic Acid

-

3-(Dimethylamino)-1-propylamine (this compound)

-

Nitrogen gas supply

-

Catalyst (optional, e.g., p-toluenesulfonic acid)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation apparatus.

Procedure:

-

Charge the reaction vessel with stearic acid.

-

Heat the stearic acid to its melting point (approximately 70-80°C) under a nitrogen atmosphere to prevent oxidation.

-

Slowly add this compound to the molten stearic acid with continuous stirring. An excess of this compound is often used to drive the reaction to completion.

-

Increase the temperature to 150-175°C and maintain for several hours to facilitate the amidation reaction and removal of water by-product through distillation.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a predetermined level.

-

Once the reaction is complete, remove the excess unreacted this compound by vacuum distillation.

-

The resulting product, stearamidopropyl dimethylamine, can be purified further by filtration to remove any solid impurities.

Protocol 2: Synthesis of Cocamidopropyl Betaine (CAPB)

This protocol outlines the quaternization of a fatty amidoamine to produce CAPB.[2][6][7]

Materials:

-

Fatty Amidoamine (e.g., Cocamidopropyl Dimethylamine)

-

Sodium Monochloroacetate (SMCA)

-

Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Reaction vessel with stirrer and pH meter.

Procedure:

-

Charge the reaction vessel with the fatty amidoamine and deionized water.

-

Heat the mixture to 60-80°C with stirring.

-

In a separate vessel, dissolve sodium monochloroacetate in deionized water.

-

Slowly add the SMCA solution to the amidoamine solution.

-

Maintain the pH of the reaction mixture between 8.0 and 9.0 by the controlled addition of a sodium hydroxide solution.

-

Continue the reaction at 80-95°C for several hours until the conversion to betaine is complete, which can be monitored by measuring the chloride content.

-

After the reaction, cool the mixture and adjust the final pH to the desired range (typically 5.5-6.5) with a suitable acid (e.g., citric acid).

-

The final product is an aqueous solution of cocamidopropyl betaine. Purification to remove by-product sodium chloride can be achieved through filtration or other techniques if required.[8]

Protocol 3: Synthesis of Cocamidopropylamine Oxide

This protocol describes the oxidation of a fatty amidoamine to an amine oxide.[3][9]

Materials:

-

Fatty Amidoamine (e.g., Cocamidopropyl Dimethylamine)

-

Hydrogen Peroxide (H₂O₂) solution (30-35%)

-

Deionized Water

-

Reaction vessel with stirrer and temperature control.

Procedure:

-

Charge the reaction vessel with the fatty amidoamine and deionized water.

-

Heat the mixture to 55-60°C with stirring.

-

Slowly add the hydrogen peroxide solution to the amidoamine solution, ensuring the temperature does not exceed 65°C. The reaction is exothermic.

-

After the addition is complete, maintain the temperature at 60°C for several hours with continuous stirring to ensure complete oxidation.

-

Monitor the reaction progress by measuring the residual hydrogen peroxide and free amine content.

-

Once the reaction is complete, cool the mixture. The resulting product is an aqueous solution of cocamidopropylamine oxide.

Quantitative Data on this compound-Derived Surfactants

The physicochemical properties of this compound-derived surfactants are critical to their performance in various applications. The following tables summarize key quantitative data for some common examples.

Table 1: Physicochemical Properties of Selected this compound-Derived Surfactants

| Surfactant Name | Fatty Acid Chain | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |

| Cocamidopropyl Betaine (CAPB) | C12-C14 | ~342 | 0.1 - 1.0 | 30 - 35 |

| Lauramidopropyl Betaine | C12 | ~342 | ~0.6 | ~32 |

| Stearamidopropyl Dimethylamine | C18 | ~369 | - | - |

| Cocamidopropylamine Oxide | C12-C14 | ~328 | ~0.03 | ~31.9 |

Table 2: Performance Characteristics of Selected this compound-Derived Surfactants

| Surfactant Name | Foaming Properties | Viscosity (in aqueous solution) | Biocompatibility (general) |

| Cocamidopropyl Betaine (CAPB) | High, stable foam[10] | Increases with concentration | Good, low irritation[11] |

| Lauramidopropyl Betaine | Rich, dense foam[1] | Thickening agent | Good, mild |

| Stearamidopropyl Dimethylamine | - | Thickening agent | Good |

| Cocamidopropylamine Oxide | Excellent foam booster | Increases viscosity | Good, mild |

Table 3: Cytotoxicity Data for Cocamidopropyl Betaine (CAPB)

| Cell Line | Assay | Endpoint | Result | Reference |